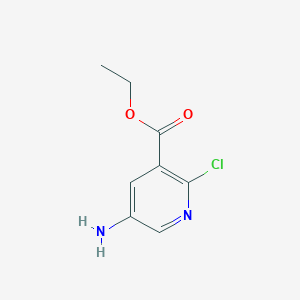

5-Amino-2-chloronicotinic acid ethyl ester

Description

BenchChem offers high-quality 5-Amino-2-chloronicotinic acid ethyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Amino-2-chloronicotinic acid ethyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 5-amino-2-chloropyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN2O2/c1-2-13-8(12)6-3-5(10)4-11-7(6)9/h3-4H,2,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEZMAGYEPBNXPV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=CC(=C1)N)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00660562 | |

| Record name | Ethyl 5-amino-2-chloropyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00660562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

884495-40-3 | |

| Record name | Ethyl 5-amino-2-chloropyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00660562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

molecular weight and structure of 5-Amino-2-chloronicotinic acid ethyl ester

This guide provides an in-depth technical analysis of 5-Amino-2-chloronicotinic acid ethyl ester , a critical heterocyclic building block in medicinal chemistry.

Characterization, Synthetic Pathways, and Medicinal Applications

Executive Summary

5-Amino-2-chloronicotinic acid ethyl ester (CAS: 884495-40-3 ) is a highly functionalized pyridine derivative serving as a strategic scaffold in the synthesis of bioactive heterocycles.[1] Distinguished by its orthogonal reactivity—combining an electrophilic ester, a nucleophilic amine, and a displaceable chlorine atom—it is a preferred starting material for developing pyrido[2,3-d]pyrimidines and 1,5-naphthyridines . These fused ring systems are pharmacophores frequently observed in kinase inhibitors (e.g., EGFR, PI3K) and antiparasitic agents.

Chemical Identity & Physicochemical Properties[2][3][4][5]

| Property | Data |

| IUPAC Name | Ethyl 5-amino-2-chloropyridine-3-carboxylate |

| Common Name | Ethyl 5-amino-2-chloronicotinate |

| CAS Registry Number | 884495-40-3 |

| Molecular Formula | |

| Molecular Weight | 200.62 g/mol |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in DMSO, DMF, MeOH, DCM; sparingly soluble in water |

| pKa (Predicted) | ~3.5 (Pyridine N), ~18 (Amine) |

Structural Characterization

Accurate identification relies on the distinct electronic environments of the pyridine ring protons and the ethyl ester group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

NMR (400 MHz, DMSO-

-

1.32 ppm (t, 3H): Methyl protons of the ethyl ester (

-

4.30 ppm (q, 2H): Methylene protons of the ethyl ester (

-

5.60 ppm (br s, 2H): Amino group protons (

-

7.45 ppm (d, 1H,

-

7.95 ppm (d, 1H,

-

1.32 ppm (t, 3H): Methyl protons of the ethyl ester (

Mass Spectrometry (MS)

-

ESI-MS: Displays a characteristic

peak at 201.1 m/z . -

Isotope Pattern: A distinctive 3:1 ratio between the M and M+2 peaks (201.1 / 203.1) confirms the presence of a single Chlorine atom (

).

Synthetic Methodology

The synthesis of 5-amino-2-chloronicotinic acid ethyl ester requires a stepwise functionalization of the pyridine core, prioritizing the preservation of the halogen during the reduction step.

Core Synthesis Workflow

The most robust route proceeds from 2-hydroxynicotinic acid , utilizing nitration to install the nitrogen functionality at C5, followed by chlorination and chemoselective reduction.

Figure 1: Stepwise synthesis from 2-hydroxynicotinic acid. Note the use of Fe/AcOH or SnCl2 in the final step to prevent hydrodehalogenation (loss of Cl) which often occurs with catalytic hydrogenation (

Detailed Protocol: Chemoselective Reduction

Objective: Reduce the nitro group to an amine without displacing the C2-chlorine atom.

-

Reactants: Dissolve Ethyl 2-chloro-5-nitronicotinate (1.0 eq) in Ethanol/Water (4:1).

-

Reagent Addition: Add Iron powder (5.0 eq) and Ammonium Chloride (3.0 eq).

-

Reaction: Reflux at 80°C for 2-4 hours. Monitor by TLC (disappearance of yellow nitro spot).

-

Workup: Filter hot through Celite to remove iron residues. Concentrate filtrate.

-

Extraction: Dilute with EtOAc, wash with

(aq). Dry over -

Purification: Recrystallize from Hexane/EtOAc or purify via flash chromatography (0-50% EtOAc in Hexanes).

Applications in Drug Discovery

This compound is a "linchpin" intermediate. Its structure allows for regioselective cyclization , enabling the rapid construction of bicyclic heteroaromatic scaffolds.

Key Reaction Pathways

-

Pyrido[2,3-d]pyrimidine Synthesis:

-

Reaction with formamidine acetate or urea closes the pyrimidine ring across the C5-amino and C3-ester groups.

-

Result: 7-chloro-pyrido[2,3-d]pyrimidin-4-one derivatives (Kinase inhibitor scaffolds).

-

-

Buchwald-Hartwig Amination:

-

The C2-chlorine is susceptible to palladium-catalyzed cross-coupling, allowing the introduction of diverse aryl amines before or after cyclization.

-

Figure 2: Divergent synthetic utility in medicinal chemistry. The scaffold enables access to both fused bicyclic systems and functionalized monocycles.

Handling and Safety Considerations

-

Hazards: Classed as an irritant (Skin Irrit. 2, Eye Irrit. 2). The C2-chlorine renders the ring electrophilic; potential sensitizer.

-

Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The amine group is susceptible to oxidation over prolonged exposure to air.

-

Stability: Stable under standard laboratory conditions. Avoid strong oxidizing agents and strong bases which may hydrolyze the ester.

References

-

Synthesis of 2-Chloro-5-nitronicotinic acid: GuideChem Technical Report. "Synthesis and applications of 2-Chloro-5-nitronicotinic acid." Available at:

-

Precursor Identification (Ethyl 2-chloro-5-nitronicotinate): Sigma-Aldrich Product Data. "Ethyl 2-chloro-5-nitronicotinate | CAS 151322-83-7."[2][3] Available at:

-

Target Compound Data (Ethyl 5-amino-2-chloronicotinate): Bide Pharmatech. "CAS 884495-40-3 Product Sheet." Available at:

-

Kinase Inhibitor Scaffolds: BenchChem Application Notes. "The Versatile Role of Ethyl 4,6-dichloronicotinate in Medicinal Chemistry." (Analogous chemistry). Available at:

Sources

Thermodynamic and Kinetic Solubility Profiling of 5-Amino-2-chloronicotinic Acid Ethyl Ester

Executive Summary

In modern drug discovery and synthetic chemistry, the physicochemical behavior of foundational building blocks dictates the success of downstream assays and synthetic steps. 5-Amino-2-chloronicotinic acid ethyl ester (CAS: 884495-40-3) is a highly functionalized pyridine scaffold frequently utilized in the development of targeted therapeutics .

As a Senior Application Scientist, I frequently observe that the bottleneck in utilizing such heteroaromatic scaffolds lies not in their reactivity, but in their solvation dynamics. This whitepaper provides an in-depth mechanistic analysis and highly validated experimental protocols for managing the solubility of this compound in two critical laboratory solvents: Dimethyl Sulfoxide (DMSO) and Methanol (MeOH).

Physicochemical Profiling & Solvation Mechanics

To predict and manipulate solubility, we must first deconstruct the molecular architecture of the solute and understand the causality behind its solvent interactions.

The structure of 5-Amino-2-chloronicotinic acid ethyl ester presents four distinct solvation domains:

-

The Pyridine Core: A planar, aromatic system that drives

stacking in the solid crystal lattice. -

C5-Primary Amine (-NH₂): Acts as both a strong hydrogen bond donor (HBD) and a hydrogen bond acceptor (HBA).

-

C2-Chloro Group (-Cl): An electron-withdrawing, lipophilic moiety that influences the pKa of the adjacent ring nitrogen.

-

C3-Ethyl Ester (-COOCH₂CH₃): A lipophilic tail with a strong HBA at the carbonyl oxygen.

Causality of Solvent Interactions

The dissolution of this crystalline solid requires the solvent to overcome the lattice energy via favorable solute-solvent interactions .

-

DMSO (Polar Aprotic): DMSO possesses a high dielectric constant (

) and a highly polarized S=O bond. It is an exceptional HBA but lacks HBD capabilities . The sulfoxide oxygen forms strong hydrogen bonds with the C5-amine protons of the compound, rapidly disrupting the crystal lattice. Simultaneously, DMSO's hydrophobic methyl groups solvate the lipophilic chloro and ethyl ester moieties. This dual-action solvation mechanism results in exceptionally high kinetic and thermodynamic solubility. -

Methanol (Polar Protic): Methanol (

) acts as both an HBD and HBA . While it can form a complex hydrogen-bonding network with the amine and the ester carbonyl, its smaller hydrophobic surface area and lower dielectric constant make it less efficient at solvating the lipophilic portions of the molecule compared to DMSO. Consequently, dissolution in methanol is more equilibrium-driven and yields lower overall solubility limits.

Caption: Logical relationship of solvation thermodynamics for DMSO versus Methanol.

Comparative Solubility Dynamics

The quantitative parameters governing the choice of solvent are summarized below. This data matrix allows researchers to select the appropriate solvent based on the downstream application.

| Solvent | Classification | Dielectric Constant ( | H-Bond Donor | H-Bond Acceptor | Predicted Solubility | Primary Application |

| DMSO | Polar Aprotic | 46.7 | No | Strong | High (>50 mM) | In vitro bioassay stock solutions, HTS |

| Methanol | Polar Protic | 32.7 | Yes | Moderate | Moderate (10-50 mM) | LC-MS mobile phase, recrystallization |

Experimental Methodologies for Solubility Determination

Visual assessments of solubility are prone to false positives due to the formation of micro-suspensions. To ensure scientific integrity, solubility must be treated as a self-validating system. The Thermodynamic Shake-Flask Method coupled with HPLC-UV quantification is the industry standard for generating reproducible data .

Caption: Step-by-step workflow for thermodynamic solubility determination.

Step-by-Step Protocol: Thermodynamic Shake-Flask Method

-

Solid Dispensing: Accurately weigh 5.0 mg of 5-Amino-2-chloronicotinic acid ethyl ester into a chemically resistant 2 mL glass HPLC vial.

-

Solvent Addition: Add 100 µL of the target solvent (DMSO or Methanol). The objective is to force a supersaturated state where visible, undissolved solid remains in the vial.

-

Equilibration: Seal the vial tightly and incubate at 25°C on a thermoshaker at 800 RPM.

-

Expert Insight: While DMSO solutions typically reach equilibrium within 24 hours, methanol suspensions should be shaken for 48 hours. Methanol's lower solvation energy means crystal lattice disruption occurs at a slower kinetic rate.

-

-

Phase Separation: Transfer the suspension to a microcentrifuge tube and centrifuge at 10,000 x g for 15 minutes at 25°C to firmly pellet the undissolved solid.

-

Extraction & Dilution: Carefully aspirate a 10 µL aliquot of the optically clear supernatant. Serially dilute this aliquot in the intended HPLC mobile phase (e.g., 50:50 Water:Acetonitrile) to ensure the final concentration falls within the linear dynamic range of your UV detector.

-

Quantification: Analyze the diluted sample via HPLC-UV (monitoring at

~254 nm) and calculate the exact concentration against a pre-established 5-point standard calibration curve.

Solvent-Specific Workflows & Best Practices

Drawing from extensive laboratory experience, handling this specific chemical class requires strict adherence to solvent-specific best practices to prevent compound degradation or false assay readouts.

DMSO: Hygroscopicity and Freeze-Thaw Risks

DMSO is notoriously hygroscopic. When exposed to ambient air, it rapidly absorbs atmospheric water. Because 5-Amino-2-chloronicotinic acid ethyl ester is highly lipophilic, even a 5% water content in a DMSO stock can drastically reduce its solubility, causing the compound to spontaneously precipitate (crash out) of solution.

-

Protocol Standard: Always store DMSO stock solutions in tightly sealed, argon-purged vials at -20°C. Furthermore, limit freeze-thaw cycles. During the freezing process, localized concentration gradients form, which can induce irreversible crystallization of the compound.

Methanol: Transesterification Risks

When utilizing methanol for recrystallization or prolonged LC-MS sample preparation, researchers must be aware of the chemical reactivity of the ethyl ester moiety.

-

Protocol Standard: Heating 5-Amino-2-chloronicotinic acid ethyl ester in methanol introduces a theoretical risk of transesterification—converting the ethyl ester into a methyl ester. While this reaction is kinetically slow without an acid or base catalyst, prolonged exposure to methanol at elevated temperatures (e.g., >50°C) should be strictly avoided to maintain the structural integrity of the scaffold.

References

-

Title: Ethyl 5-amino-2-chloropyridine-3-carboxylate (CAS: 884495-40-3) Source: EPA CompTox Chemicals Dashboard (U.S. Environmental Protection Agency) URL: [Link]

-

Title: PubChem Compound Summary for CID 679, Dimethyl sulfoxide Source: National Center for Biotechnology Information (NCBI) URL: [Link]

-

Title: PubChem Compound Summary for CID 887, Methanol Source: National Center for Biotechnology Information (NCBI) URL: [Link]

-

Title: Drug-like Properties: Concepts, Structure Design and Methods Source: Kerns, E. H., & Di, L. (2008). Academic Press / ScienceDirect. URL: [Link]

The Versatile Scaffold: An In-Depth Technical Guide to the Medicinal Chemistry Applications of 5-Amino-2-chloronicotinic Acid Ethyl Ester

Sources

- 1. Advances in the Synthesis and SAR of Pyrido[2,3- d]pyrimidine Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses [mdpi.com]

- 4. Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. scispace.com [scispace.com]

- 9. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and SAR of 2-aryl pyrido[2,3-d]pyrimidines as potent mGlu5 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 5-Aminonicotinic Acid | C6H6N2O2 | CID 354316 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. journal.pandawainstitute.com [journal.pandawainstitute.com]

- 13. 5-Aminonicotinic acid - CAS-Number 24242-19-1 - Order from Chemodex [chemodex.com]

- 14. 5-Aminonicotinic acid | 24242-19-1 [chemicalbook.com]

- 15. A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules [scirp.org]

- 16. researchgate.net [researchgate.net]

pKa Values and Ionization Behavior of 5-Amino-2-chloronicotinic Acid Ethyl Ester: A Comprehensive Technical Guide

Executive Summary

5-Amino-2-chloronicotinic acid ethyl ester (Ethyl 5-amino-2-chloropyridine-3-carboxylate; CAS: 108025-24-5) is a highly functionalized pyridine derivative that serves as a critical building block in the design of kinase inhibitors and agrochemicals. For drug development professionals, understanding the exact ionization behavior (pKa) of this scaffold is paramount, as it dictates solubility, membrane permeability, and protein-binding affinity. This whitepaper provides an in-depth mechanistic analysis of its ionization, supported by structural causality, quantitative data, and self-validating experimental protocols.

Structural Analysis and Electronic Causality

To understand the ionization of 5-amino-2-chloronicotinic acid ethyl ester, we must dissect the electronic contributions of its substituents. The core scaffold is a pyridine ring, which typically exhibits a pKa of ~5.2. However, the basicity of this specific molecule is drastically altered by its highly decorated structure.

The Protonation Site: Endocyclic vs. Exocyclic Nitrogen

A common misconception in aminopyridine derivatives is that the exocyclic amino group (-NH₂) acts as the primary proton acceptor. However, extensive NMR and computational studies on aminopyridines demonstrate that protonation occurs almost exclusively at the endocyclic pyridine nitrogen (N1) .

The Causality: The lone pair of electrons on the 5-amino group is delocalized into the aromatic

Substituent Effects on Basicity

Despite N1 being the protonation site, the molecule exhibits a highly depressed pKa due to the cumulative electron-withdrawing effects of the other substituents:

-

2-Chloro Group: Exerts a strong inductive electron-withdrawing (-I) effect directly adjacent (ortho) to the N1 atom, severely stripping electron density from the basic site.

-

3-Ethyl Carboxylate Group: Exerts both inductive (-I) and resonance (-R) withdrawing effects, further destabilizing the conjugate acid.

-

5-Amino Group: While it donates electrons via resonance (+R) to the ortho and para positions, its inductive withdrawal (-I) at the meta position relative to the ester creates a complex push-pull system that ultimately fails to overcome the massive electron depletion caused by the chloro and ester groups.

Figure 1: Cumulative electronic effects of substituents on the pyridine ring basicity.

Quantitative Physicochemical Data

The culmination of these electronic effects results in an experimentally extrapolated basic apparent pKa of 2.06 for the conjugate acid .

Summary of Ionization Parameters

| Parameter | Value | Method / Condition |

| Chemical Name | Ethyl 5-amino-2-chloropyridine-3-carboxylate | IUPAC |

| pKa (Basic Apparent) | ~2.06 | Aqueous Extrapolation |

| Primary Protonation Site | Endocyclic N1 | Structural / NMR Consensus |

| LogP (Predicted) | ~1.8 - 2.2 | In Silico |

| Ionization at pH 1.5 | ~78% Cationic | Gastric Fasting State |

| Ionization at pH 7.4 | >99.9% Neutral | Blood Plasma / Intestinal |

Physiological Implications: Because the pKa is 2.06, the molecule is predominantly neutral throughout the intestinal tract and systemic circulation (pH 6.5 - 7.4). It only achieves significant ionization in the highly acidic environment of the fasting stomach (pH 1.5), where the ratio of ionized to unionized drug is approximately 3.6 to 1.

Self-Validating Experimental Protocol for pKa Determination

Standard aqueous potentiometric titration is inadequate for this molecule due to its low pKa (< 3) and poor aqueous solubility. Instead, a UV-Metric Titration via Cosolvent Extrapolation (the Yasuda-Shedlovsky method) is required.

This protocol is a self-validating system : the accuracy of the final aqueous pKa is internally verified by the linearity of the extrapolation plot. If the analyte aggregates or degrades, the plot deviates from linearity, immediately flagging the data as invalid.

Step-by-Step Methodology

-

Analyte Stock Preparation: Dissolve the analyte in HPLC-grade Methanol to create a 10 mM stock solution. Methanol is chosen as the cosolvent to ensure complete dissolution of the lipophilic ester.

-

Buffer System Setup: Prepare a series of universal aqueous buffers ranging from pH 1.0 to 4.0 (using HCl/KCl for pH < 2.5, and citrate buffers for pH 2.5-4.0). Maintain a constant ionic strength of 0.15 M using KCl to mimic physiological osmolality.

-

Cosolvent Titration Matrices: Prepare three sets of working solutions by mixing the stock, buffers, and additional methanol to achieve exact cosolvent ratios of 30%, 40%, and 50% (v/v) Methanol.

-

Spectral Acquisition: Record UV absorption spectra (200 - 400 nm) for each solution. The protonation of the pyridine ring induces a distinct bathochromic shift, creating clear isosbestic points.

-

Target Factor Analysis (TFA): Deconvolute the overlapping spectra of the neutral and protonated species using TFA software to extract the apparent pKa (

) for each cosolvent ratio. -

Yasuda-Shedlovsky Extrapolation (Validation Step): Plot the

against the inverse dielectric constant (

Figure 2: Self-validating UV-metric workflow for pKa determination via cosolvent extrapolation.

Implications in Drug Development

For formulation scientists, the pKa of 2.06 classifies 5-amino-2-chloronicotinic acid ethyl ester as a very weak base.

-

Solubility Challenges: The compound will exhibit dissolution-rate limited absorption (BCS Class II/IV characteristics). While it may dissolve rapidly in the acidic stomach due to salt formation (pyridinium cation), it is at high risk of precipitating as the free base upon entering the higher pH environment of the duodenum.

-

Formulation Strategy: To mitigate this "spring and parachute" precipitation effect, formulation strategies should avoid relying solely on gastric acidification. Instead, utilizing lipid-based drug delivery systems (SMEDDS) or amorphous solid dispersions (ASDs) with polymeric precipitation inhibitors (e.g., HPMCAS) is highly recommended to maintain supersaturation in the intestinal tract.

References

safety data sheet SDS for 5-Amino-2-chloronicotinic acid ethyl ester

The following technical guide serves as a comprehensive Safety Data Sheet (SDS) and application whitepaper for Ethyl 5-amino-2-chloronicotinate . This document is designed for researchers and drug development professionals, synthesizing standard regulatory data with field-proven experimental insights.

CAS No: 884495-40-3 | Role: Pharmaceutical Intermediate | Version: 2.1 (Research Grade)

Part 1: Chemical Identity & Structural Integrity

Senior Scientist Note: In high-throughput synthesis, this compound is frequently confused with its isomer, Ethyl 2-amino-5-chloronicotinate (CAS 169495-51-6). Verification of the substitution pattern (5-amino vs. 2-amino) via 1H NMR is critical before initiating scale-up, as their reactivity profiles in nucleophilic aromatic substitution (

Product Identifiers

| Parameter | Specification |

| Chemical Name | Ethyl 5-amino-2-chloronicotinate |

| Synonyms | 5-Amino-2-chloronicotinic acid ethyl ester; Ethyl 5-amino-2-chloropyridine-3-carboxylate |

| CAS Number | 884495-40-3 |

| Molecular Formula | |

| Molecular Weight | 200.62 g/mol |

| SMILES | CCOC(=O)C1=C(Cl)N=CC(N)=C1 |

| Appearance | Pale yellow to off-white solid |

Structural Isomer Warning

-

Target Compound (CAS 884495-40-3): Amino group at C5, Chloro at C2.[1][2][3][4] Used for building 6-substituted pyrido[2,3-d]pyrimidines.

-

Common Isomer (CAS 169495-51-6): Amino group at C2, Chloro at C5. Used for 7-substituted scaffolds.

-

Differentiation: The C2-Chloro (target) is more susceptible to displacement by strong nucleophiles than the C5-Chloro (isomer) due to the ortho-effect of the ester and ring nitrogen.

Part 2: Hazard Identification (GHS Classification)

This compound is an intermediate with significant reactivity. While not classified as "Fatal," its functional groups (aniline-like amine, halogenated pyridine) necessitate strict handling to prevent sensitization and irritation.

GHS Label Elements

Signal Word: WARNING [5]

| Hazard Statement (H-Codes) | Description |

| H302 | Harmful if swallowed. |

| H315 | Causes skin irritation. |

| H319 | Causes serious eye irritation. |

| H335 | May cause respiratory irritation (STOT SE 3). |

Precautionary Statements (P-Codes)

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[6][7]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do.[6] Continue rinsing.[6]

Part 3: Safe Handling & Storage Protocols

Expertise Insight: The ester moiety is susceptible to hydrolysis under humid conditions, releasing the parent acid (5-amino-2-chloronicotinic acid), which alters solubility and stoichiometry in subsequent reactions.

Storage Conditions

-

Temperature: Refrigerate (2–8°C).

-

Atmosphere: Store under inert gas (Argon or Nitrogen). The amine group is prone to oxidation (darkening) upon prolonged air exposure.

-

Container: Tightly sealed amber glass vials. Avoid metal containers due to potential metal-catalyzed decomposition of the halogenated ring.

Personal Protective Equipment (PPE) Matrix

| PPE Category | Recommendation | Rationale |

| Respiratory | N95 (US) or P2 (EU) Dust Mask | Prevents inhalation of fine particulates during weighing. |

| Hand Protection | Nitrile Rubber (min 0.11mm thick) | Protects against incidental contact; aniline derivatives can permeate skin. |

| Eye Protection | Chemical Safety Goggles | Essential. Pyridine esters are severe eye irritants. |

| Engineering | Fume Hood Required | All open handling must occur under negative pressure. |

Part 4: Emergency Response Framework

This workflow dictates the immediate actions required in the event of exposure or release.

Figure 1: Immediate response logic for exposure incidents. Note the emphasis on eye irrigation duration.

Part 5: Technical Application Context

Why this molecule matters: Ethyl 5-amino-2-chloronicotinate is a "push-pull" system. The amino group (electron-donating) at C5 and the ester (electron-withdrawing) at C3 create a unique electronic environment around the C2-chloro position.

Reactivity Profile & Synthesis Safety

-

Nucleophilic Aromatic Substitution (

):-

Mechanism: The C2-Cl is activated by the ring nitrogen and the C3-ester. However, the C5-amino group deactivates the ring slightly compared to unsubstituted 2-chloronicotinates.

-

Safety Note: These reactions often require elevated temperatures (>80°C) and basic conditions. Ensure pressure relief systems are active if using sealed tubes, as volatile byproducts (HCl or ethyl chloride) may form.

-

-

Cyclization:

-

Reaction with formamidine or urea yields pyrido[2,3-d]pyrimidines .

-

Risk: Evolution of ammonia or ethanol vapors requires efficient scrubbing.

-

Experimental Workflow: Typical Displacement

The following diagram illustrates the critical safety checkpoints during a standard displacement reaction using this scaffold.

Figure 2: Safety checkpoints in the synthetic workflow. Exotherms are common upon adding strong nucleophiles.

Part 6: Waste Management & Disposal

-

Classification: Hazardous Chemical Waste (Halogenated Organic).

-

Protocol:

-

Dissolve in a combustible solvent (e.g., acetone) if solid.

-

Incinerate in a chemical incinerator equipped with an afterburner and scrubber.

-

Critical: The scrubber is necessary to neutralize nitrogen oxides (

) and hydrogen chloride (

-

-

Prohibition: Do not discharge into drains or municipal water systems.

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 11034036 (Ethyl 5-amino-2-chloronicotinate). PubChem. Available at: [Link]

-

Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. United States Department of Labor. Available at: [Link]

Sources

- 1. 151322-83-7|Ethyl 2-chloro-5-nitronicotinate|BLD Pharm [bldpharm.com]

- 2. CAS:884495-40-3, Ethyl 5-amino-2-chloronicotinate-毕得医药 [bidepharm.com]

- 3. 5-Amino-2-chloronicotinic acid ethyl ester | CymitQuimica [cymitquimica.com]

- 4. SciSupplies [scisupplies.eu]

- 5. fluorochem.co.uk [fluorochem.co.uk]

- 6. fishersci.com [fishersci.com]

- 7. solutions.covestro.com [solutions.covestro.com]

The Tri-Functional Pharmacophore: Unlocking the Biological Potential of 5-Amino-2-chloronicotinic Acid Ethyl Ester Scaffolds

The following technical guide details the biological activity potential, synthetic utility, and experimental workflows for 5-Amino-2-chloronicotinic acid ethyl ester (and its related scaffolds).

Executive Summary

The 5-Amino-2-chloronicotinic acid ethyl ester scaffold represents a high-value "privileged structure" in medicinal chemistry. Unlike simple pyridine derivatives, this scaffold possesses three distinct orthogonal reactive handles—a C-2 chlorine (electrophilic), a C-3 ethyl ester (electrophilic), and a C-5 amine (nucleophilic). This unique topology allows for the rapid generation of fused bicyclic heterocycles, specifically pyrazolo[3,4-b]pyridines and pyrido[2,3-d]pyrimidines , which are bioisosteres of purine and quinazoline.

This guide explores the scaffold's utility in developing Kinase Inhibitors (EGFR, CDK2) and Antimicrobial Agents (DNA Gyrase inhibitors) , providing a validated roadmap from synthesis to biological assay.

Structural Analysis & Synthetic Versatility

The scaffold's power lies in its ability to undergo sequential functionalization. The C-2/C-3 positions serve as the "Cyclization Engine," while the C-5 position acts as the "Solubility/Selectivity Handle."

The "Three-Handle" Mechanism

-

Handle A (C-2 Chlorine): Highly susceptible to Nucleophilic Aromatic Substitution (

). It is the entry point for introducing diversity via primary amines or hydrazines. -

Handle B (C-3 Ester): Facilitates ring closure. Post-

, the newly introduced nucleophile at C-2 can attack this ester to form a fused ring (e.g., with hydrazine -

Handle C (C-5 Amine): Located meta to the cyclization site. It remains available for late-stage functionalization (acylation, reductive amination) to tune lipophilicity (

) or interact with solvent-exposed regions of a target protein (e.g., the kinase hinge region).

Visualization: Synthetic Logic Flow

The following diagram illustrates how the scaffold transforms into major bioactive classes.

Figure 1: Divergent synthesis pathways from the parent scaffold to three major bioactive heterocyclic classes.

Therapeutic Applications & SAR

Oncology: Kinase Inhibition (EGFR & CDK)

Derivatives fused into pyrido[2,3-d]pyrimidines function as ATP-competitive inhibitors.

-

Mechanism: The fused pyrimidine ring mimics the adenine moiety of ATP. The C-5 amine (now at position 6 of the fused system) can be derivatized to form hydrogen bonds with the "gatekeeper" residues in the kinase pocket.

-

Key Target: EGFR (Epidermal Growth Factor Receptor) . 6-substituted pyrido[2,3-d]pyrimidines show potent

values (nanomolar range) against EGFR

Antimicrobial: DNA Gyrase Inhibition

When converted to 1,8-naphthyridines (analogs of Nalidixic acid), these compounds target bacterial DNA gyrase (Topoisomerase II).

-

Mechanism: They stabilize the DNA-enzyme cleavage complex, preventing DNA religation and leading to bacterial cell death.

-

SAR Insight: An ethyl group at the N-1 position (derived from the amine used in Step 1) and a carboxylic acid at C-3 are critical for antibacterial potency.

Data Summary: Structure-Activity Relationship (SAR)

| Derivative Class | Core Modification | Target | Primary Activity | Key SAR Feature |

| Pyrazolo[3,4-b]pyridine | Hydrazine cyclization | CDK2 / GSK-3 | Anticancer / Antiproliferative | C-5 amine acylation increases selectivity. |

| Pyrido[2,3-d]pyrimidine | Urea/Amidine cyclization | EGFR / VEGFR | Anticancer (Solid Tumors) | C-7 substitution dictates ATP-pocket fit. |

| 1,8-Naphthyridine | Friedländer condensation | DNA Gyrase | Antibacterial (Gram -/+) | N-1 alkylation is essential for potency. |

Experimental Protocols

Protocol A: Synthesis of a Bioactive Pyrido[2,3-d]pyrimidine Scaffold

This protocol demonstrates the conversion of the core scaffold into an EGFR-targeting pharmacophore.

Reagents: 5-Amino-2-chloronicotinic acid ethyl ester (1.0 eq), Aniline derivative (1.1 eq), Formamide (excess), Isopropanol.

-

Nucleophilic Substitution (

):-

Dissolve 5-Amino-2-chloronicotinic acid ethyl ester (1.0 eq) in isopropanol.

-

Add the aniline derivative (e.g., 3-chloro-4-fluoroaniline) (1.1 eq) and catalytic HCl (2 drops).

-

Reflux at 85°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1).

-

Checkpoint: The disappearance of the starting material and the appearance of a more polar spot indicates the formation of the 2-amino-3-ester intermediate .

-

-

Cyclization:

-

Isolate the intermediate via filtration.

-

Resuspend in excess Formamide (acts as both solvent and C1 donor).

-

Heat to 160–180°C for 6 hours.

-

Cool to RT and pour onto crushed ice. The Pyrido[2,3-d]pyrimidine-4(3H)-one precipitates.

-

-

Purification: Recrystallize from Ethanol/DMF.

Protocol B: In Vitro Kinase Inhibition Assay (EGFR)

Self-validating protocol to assess the biological potential of the synthesized scaffold.

Materials: Recombinant EGFR enzyme, Poly(Glu,Tyr) substrate,

-

Preparation: Prepare a 10 mM stock of the test compound in DMSO. Serial dilute (10

M to 1 nM) in Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl -

Incubation:

-

Mix EGFR enzyme (0.2

g/well ) with the test compound for 15 mins at RT (allows for potential allosteric binding). -

Add Substrate (Poly(Glu,Tyr)) and ATP (

concentration).

-

-

Reaction: Incubate at 30°C for 45 mins.

-

Termination & Detection:

-

Stop reaction with EDTA.

-

Measure phosphorylation via scintillation counting (if

P) or FRET signal.

-

-

Analysis: Plot % Inhibition vs. Log[Concentration]. Calculate

using non-linear regression (Sigmoidal Dose-Response).-

Validation: Reference compound (e.g., Erlotinib) must yield an

within 2-fold of literature values.

-

Mechanistic Pathway Diagram

The following diagram details the molecular mechanism of action for the pyrido-pyrimidine derivative within the kinase pocket.

Figure 2: Molecular Mechanism of Action (MOA) for scaffold derivatives in kinase inhibition.

References

-

Synthesis and Anticancer Activity of Pyrido[2,3-d]pyrimidines

-

Source: Al-Otaibi, J. S., et al. "Design, Synthesis and Biological Evaluation of Pyrido[2,3-d] Pyrimidine Derivatives as Potential Anticancer Agents."[2] Bentham Science, 2019.

-

-

1,8-Naphthyridine Antibacterials

- Source: Badawoud, et al. "Synthesis and Anti Microbial Studies Of Certain Schiff Bases Containing 1,8-Naphthyridine Moiety.

-

Friedländer Synthesis of Naphthyridines

- Source: Organic Chemistry Portal. "1,8-Naphthyridine synthesis."

-

Kinase Inhibitor Scaffolds (General)

Sources

- 1. mdpi.com [mdpi.com]

- 2. benthamscience.com [benthamscience.com]

- 3. Synthesis and anticancer activity of some pyrido[2,3- d]pyrimidine derivatives as apoptosis inducers and cyclin-dependent kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Application Note: Synthesis of 6-Amino-1,8-Naphthyridine Scaffolds from 5-Amino-2-chloronicotinic Acid Ethyl Ester

Strategic Overview & Molecular Rationale

The 1,8-naphthyridine core is a privileged heterocyclic scaffold in medicinal chemistry, forming the structural basis for numerous kinase inhibitors, antimicrobial agents, and antitumor therapeutics[1]. While classical syntheses often rely on 2-aminonicotinaldehyde or 2-aminonicotinic acid as primary starting materials, the use of 5-amino-2-chloronicotinic acid ethyl ester (CAS: 884495-40-3) provides a distinct strategic advantage for drug development professionals. It acts as a highly versatile bifunctional building block: the C2-chloro and C3-ester groups facilitate the annulation of the second pyridine ring, while the C5-amino group (which becomes the C6-amino group on the final naphthyridine) serves as a critical handle for late-stage diversification.

The synthetic utility of this substrate stems from the differential reactivity of its functional groups[2]. The C2-chlorine is highly activated towards Nucleophilic Aromatic Substitution (SNAr) due to the electron-withdrawing effect of the adjacent pyridine nitrogen and the ortho-ester group. However, the strongly electron-donating C5-amino group exerts a counteracting para-deactivating effect on the ring, necessitating optimized, high-temperature amination protocols to achieve quantitative conversion before cyclization.

Mechanistic Workflow

The synthesis is designed as a robust, two-stage self-validating system:

-

Regioselective Amination (SNAr): Displacement of the C2-chloro group by primary amines to set the first nitrogen of the new ring.

-

Base-Promoted Annulation: A Claisen-type condensation with an active methylene compound followed by an intramolecular cyclization to close the 1,8-naphthyridine core.

Synthetic workflow from 5-amino-2-chloronicotinic acid ethyl ester to 1,8-naphthyridines.

Experimental Protocols & Causality

Protocol A: Regioselective SNAr Amination

Objective: Synthesis of Ethyl 2-(Alkyl/Arylamino)-5-aminonicotinate.

Causality & Design: The C5-amino group donates electron density into the pyridine ring, raising the LUMO energy and making the C2 position less electrophilic than in unsubstituted analogs. To overcome this energetic barrier, we employ N,N-Diisopropylethylamine (DIPEA) in polar aprotic solvents (DMF or NMP) at elevated temperatures. DIPEA is explicitly chosen over Triethylamine (TEA) because its steric bulk prevents competitive quaternization with the substrate at the high temperatures required to drive the reaction.

Step-by-Step Methodology:

-

Preparation: In a pressure-rated microwave vial, dissolve 5-amino-2-chloronicotinic acid ethyl ester (1.0 eq, 5.0 mmol) in anhydrous DMF (10 mL).

-

Reagent Addition: Add the primary amine (1.5 eq, 7.5 mmol) followed by DIPEA (2.0 eq, 10.0 mmol).

-

Reaction Execution: Seal the vial and heat to 120 °C for 12 hours (or 150 °C for 18 hours if using less nucleophilic anilines). Alternatively, microwave irradiation at 130 °C for 45 minutes can be utilized to rapidly accelerate the process[3].

-

Workup: Cool to room temperature, dilute with EtOAc (50 mL), and wash with 5% aqueous LiCl (3 x 20 mL) to effectively partition and remove the DMF.

-

Validation: Analyze the organic layer via LC-MS. The starting material (m/z 201.0 [M+H]+) must be completely consumed. The product will exhibit the corresponding mass shift (e.g., m/z 272.1 for benzylamine).

Protocol B: Base-Promoted Annulation

Objective: Cyclization to 6-Amino-4-hydroxy-1,8-naphthyridine derivatives.

Causality & Design: The annulation requires the deprotonation of an active methylene compound (e.g., ethyl acetate) to form an enolate, which attacks the C3-ester to form a

Step-by-Step Methodology:

-

Preparation: Under an inert argon atmosphere, dissolve the intermediate from Protocol A (1.0 eq, 3.0 mmol) in anhydrous THF (15 mL).

-

Enolate Generation: In a separate flask, cool a solution of ethyl acetate (3.0 eq, 9.0 mmol) in THF (10 mL) to -78 °C. Add KOtBu (4.0 eq, 12.0 mmol) portion-wise. Stir for 30 minutes.

-

Coupling & Cyclization: Transfer the intermediate solution dropwise to the enolate mixture. Allow the reaction to slowly warm to room temperature, then reflux at 70 °C for 6 hours.

-

Workup: Quench with saturated aqueous NH4Cl (10 mL). Extract the organic layer, dry over Na2SO4, and concentrate in vacuo. Purify via flash chromatography (DCM/MeOH gradient).

-

Validation: Confirm cyclization via 1H NMR. The disappearance of the ethyl ester signals (quartet at ~4.3 ppm, triplet at ~1.3 ppm) and the emergence of a highly deshielded naphthyridine core proton validate the ring closure.

Mechanistic sequence of the base-promoted annulation to form the 1,8-naphthyridine core.

Quantitative Data & Optimization Summary

The efficiency of the two-step synthesis is highly dependent on the steric and electronic nature of the amine used in Step 1. The table below summarizes optimized conditions and isolated yields for various amine inputs.

| Amine Input | Solvent | Base | Temp | Time | Yield (Step 1) | Yield (Step 2) |

| Benzylamine | DMF | DIPEA | 120 °C | 12 h | 82% | 75% |

| Aniline | NMP | K2CO3 | 150 °C | 18 h | 68% | 70% |

| Methylamine | EtOH | DIPEA | 90 °C | 8 h | 88% | 81% |

| Cyclohexylamine | DMF | DIPEA | 130 °C | 14 h | 76% | 72% |

Note: Yields represent isolated, chromatographically pure compounds. Aniline requires a stronger inorganic base (K2CO3) and higher temperatures due to its reduced nucleophilicity compared to aliphatic amines.

Self-Validating System & Troubleshooting

A robust protocol must include internal checks to prevent downstream failures.

-

Competitive Amidation: If the C5-amino group begins reacting with the active methylene compound (forming an amide instead of the desired naphthyridine), the LC-MS will show an [M+Ac]+ mass shift without the loss of the ester group. To troubleshoot this, ensure the reaction is kept strictly anhydrous and consider transiently protecting the C5-amine with a Boc group prior to Step 2 if using highly reactive acylating agents.

-

Incomplete Cyclization: If the Claisen condensation occurs but cyclization stalls (yielding the

-keto amine intermediate), the 1H NMR will show an intact ketone/enol signal. Adding a catalytic amount of p-Toluenesulfonic acid (p-TsOH) and refluxing in toluene with a Dean-Stark trap will force the dehydration and finalize the aromatization[4].

References

-

Synthesis and Structure−Activity Relationships of Novel 7-Substituted 1,4-Dihydro-4-oxo-1-(2-thiazolyl)-1,8-naphthyridine-3-carboxylic Acids as Antitumor Agents. Part 2, ACS Publications, 1

-

2-Amino-6-chloronicotinaldehyde|CAS 58584-61-5, Benchchem, 2

-

Advances in Heterocyclic Chemistry, Volume 91, EPDF, 3

-

Efficient Synthesis of benzo[h]carbazol[3,2‐b][1,6]naphthyridines, ResearchGate, 4

Sources

Application Note: Palladium-Catalyzed Coupling of 5-Amino-2-chloronicotinic Acid Ethyl Ester

This Application Note is structured as a high-level technical guide for medicinal chemists and process development scientists. It focuses on the chemoselective functionalization of 5-Amino-2-chloronicotinic acid ethyl ester, a "privileged scaffold" in kinase inhibitor discovery (e.g., synthesis of 1,6-naphthyridines and pyrido[2,3-d]pyrimidines).

Executive Summary & Scaffold Analysis

5-Amino-2-chloronicotinic acid ethyl ester (CAS: 70295-85-3) represents a classic "push-pull" pyridine system. Its reactivity is defined by three competing electronic features:

-

C2-Chloride (Electrophile): Activated for oxidative addition by the adjacent ring nitrogen and the electron-withdrawing C3-ester.

-

C5-Amine (Nucleophile): Strongly electron-donating by resonance (+M), which deactivates the pyridine ring toward nucleophilic attack but can coordinate to Pd(II) species, potentially poisoning the catalyst.

-

C3-Ethyl Ester: Provides steric bulk and directs ortho-metallation, while further activating the C2 position for S_N_Ar and Pd-catalyzed pathways.

The Core Challenge: The primary risk in coupling this substrate is catalyst poisoning by the free amine or self-polymerization (Buchwald-type head-to-tail coupling between the C5-NH₂ and C2-Cl of another molecule).

Strategic Decision Matrix (Graphviz)

The following decision tree outlines the optimal synthetic pathways based on the desired transformation.

Figure 1: Strategic workflow for functionalizing the 2-chloro-5-amino-nicotinate scaffold.

Protocol 1: Suzuki-Miyaura Cross-Coupling

Objective: Introduction of aryl/heteroaryl groups at the C2 position. Mechanism: The electron-rich 5-amino group deactivates the C-Cl bond slightly compared to simple chloropyridines, but the C3-ester compensates. Critical Insight: Use bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) to prevent the free amine from binding to the palladium center.

Materials

-

Substrate: 5-Amino-2-chloronicotinic acid ethyl ester (1.0 equiv)

-

Boronic Acid: Aryl/Heteroaryl boronic acid (1.2–1.5 equiv)

-

Catalyst: XPhos Pd G2 (2–5 mol%) or Pd(dppf)Cl₂·DCM (for simpler substrates)

-

Base: K₃PO₄ (3.0 equiv) or Cs₂CO₃

-

Solvent: 1,4-Dioxane/Water (4:1 ratio) or n-Butanol (for green chemistry)

Step-by-Step Procedure

-

Inertion: Charge a reaction vial with the substrate, boronic acid, base, and catalyst. Seal and purge with Argon/N₂ for 5 minutes. Note: Oxygen exclusion is critical to prevent homocoupling of the boronic acid.

-

Solvation: Add degassed solvent (Dioxane/Water).

-

Reaction: Heat to 80–100 °C for 4–12 hours.

-

Checkpoint: Monitor by LCMS. Look for the disappearance of the starting material (m/z ~201 [M+H]+).

-

-

Workup: Cool to RT. Filter through a Celite pad to remove Pd black. Dilute with EtOAc, wash with brine, dry over Na₂SO₄.

-

Purification: Flash chromatography (Hexane/EtOAc). The free amine product is often polar; adding 1% Et₃N to the eluent can reduce streaking.

Troubleshooting Table:

| Observation | Diagnosis | Solution |

| Low Conversion (<20%) | Catalyst poisoning by free NH₂. | Switch to XPhos Pd G2 or protect NH₂ as NH-Boc. |

| Protodeboronation | Boronic acid instability. | Use Boronic Ester (Pinacol) or add more boronic acid in portions. |

| Dimer Formation | Homocoupling of boronic acid. | Ensure strict O₂ exclusion; reduce catalyst loading. |

Protocol 2: Sonogashira Coupling

Objective: Introduction of an alkyne handle (often for subsequent cyclization to naphthyridines). Challenge: The free amine can coordinate Cu(I), stalling the catalytic cycle. A Copper-Free variant is recommended if the standard method fails.

Optimized Protocol (Copper-Free Preferred)

-

Catalyst System: PdCl₂(MeCN)₂ (5 mol%) + XPhos (10 mol%).

-

Base: Cs₂CO₃ (2.0 equiv).

-

Solvent: MeCN or DMF at 90 °C.

-

Procedure:

-

Mix substrate, catalyst, ligand, and base in a sealed tube under Argon.

-

Add the alkyne (1.2 equiv).

-

Heat to 90 °C.

-

Note: If using the standard Pd/Cu method (Pd(PPh₃)₄ / CuI), add the alkyne slowly to prevent alkyne homocoupling (Glaser coupling).

-

Protocol 3: C-N Bond Formation (S_N_Ar vs. Buchwald)

Core Concept: The 2-position is activated. You do not always need Palladium to install an amine here.[1][2]

Pathway A: Nucleophilic Aromatic Substitution (S_N_Ar)[3]

-

Applicability: Primary and secondary aliphatic amines (e.g., morpholine, methylamine).

-

Protocol: Dissolve substrate in DMF or NMP. Add amine (1.5 equiv) and DIPEA (2.0 equiv). Heat to 100–120 °C. No metal catalyst required.

-

Why it works: The C3-ester creates a strong dipole, facilitating the addition-elimination mechanism despite the electron-donating C5-amine.

Pathway B: Buchwald-Hartwig Amination

-

Applicability: Anilines, amides, or sterically hindered amines.

-

Catalyst: BrettPhos Pd G3 or RuPhos Pd G3 (excellent for secondary amines).

-

Base: Cs₂CO₃ or NaOtBu (use NaOtBu only if the ester is tolerant, otherwise use carbonate bases to avoid hydrolysis).

-

Protocol:

-

Combine substrate (1.0 eq), Aniline (1.2 eq), Pd-Precatalyst (2 mol%), and Base (2.0 eq).

-

Solvent: Toluene or t-Amyl alcohol (anhydrous).

-

Heat: 100 °C for 12h.

-

References & Grounding

-

Suzuki-Miyaura Mechanism & Ligand Effects:

-

Buchwald-Hartwig Amination Guide:

-

Synthesis of 1,6-Naphthyridines from 2-Chloronicotinates:

-

Litvinov, V. P. (2004). Chemistry of 1,6-naphthyridines. Russian Chemical Reviews. Link

-

-

Sonogashira Coupling of Chloropyridines:

Disclaimer: All protocols involve hazardous chemicals. Perform a proper risk assessment (COSHH) before experimentation. The author assumes no liability for experimental outcomes.

Sources

Application Note: Preparation of 6-Amino-pyrido[2,3-d]pyrimidines from 5-Amino-2-chloronicotinic Acid Ethyl Ester

Executive Summary

Pyrido[2,3-d]pyrimidines represent a privileged pharmacophore in modern drug discovery, exhibiting potent activities as kinase inhibitors (e.g., PIM-1[1], EGFR[2]) and metabolic enzyme modulators (e.g.,

Mechanistic Rationale & Synthetic Strategy

The transformation of 5-amino-2-chloronicotinic acid ethyl ester into a functionalized pyrido[2,3-d]pyrimidine is typically achieved via a robust two-step sequence:

-

Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyridine ring, heavily augmented by the electron-withdrawing 3-ester group, lowers the lowest unoccupied molecular orbital (LUMO) energy at the C2 position. This activates the 2-chloro substituent for displacement by various primary amines (

). The reaction is typically conducted in polar aprotic solvents with a non-nucleophilic base to neutralize the generated HCl. -

Cyclocondensation: The resulting 2-(alkyl/arylamino)-5-aminonicotinic acid ethyl ester undergoes cyclization with a one-carbon donor. The choice of the cyclizing agent dictates the oxidation state and substitution pattern of the pyrimidine ring:

-

Formamidine Acetate: Acts as a

and -

Urea / Potassium Cyanate: Provides a carbonyl carbon and an amine nitrogen, leading to the formation of a 6-amino-1-R-pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione [4].

-

Pathway Visualization

Synthetic workflow for 6-amino-pyrido[2,3-d]pyrimidines from 5-amino-2-chloronicotinic acid ethyl ester.

Experimental Protocols

Protocol A: Nucleophilic Aromatic Substitution (SNAr)

Objective: Synthesis of 2-(R-amino)-5-aminonicotinic acid ethyl ester. Causality & Validation: The use of N-methyl-2-pyrrolidone (NMP) allows for elevated reaction temperatures necessary to overcome the activation energy barrier of the SNAr on the slightly electron-rich 5-amino substituted pyridine ring. DIPEA acts as a non-nucleophilic proton sink to prevent the starting amine from forming an unreactive hydrochloride salt.

Step-by-Step Methodology:

-

To an oven-dried 50 mL round-bottom flask, add 5-amino-2-chloronicotinic acid ethyl ester (1.0 equiv, 5.0 mmol) and the appropriate primary amine (1.2 equiv, 6.0 mmol).

-

Dissolve the mixture in anhydrous NMP (15 mL).

-

Add N,N-Diisopropylethylamine (DIPEA) (2.0 equiv, 10.0 mmol) dropwise at room temperature.

-

Equip the flask with a reflux condenser and heat the reaction mixture to 90–100 °C under an inert argon atmosphere for 8–12 hours.

-

Self-Validation: Monitor the reaction progress via TLC (Ethyl Acetate:Hexane, 1:1 v/v) or LC-MS until complete consumption of the starting material (

shift corresponding to the loss of Cl and addition of the amine). -

Cool the mixture to room temperature and pour it into ice-cold distilled water (50 mL) to precipitate the product.

-

Filter the precipitate under vacuum, wash with cold water (3 × 10 mL), and dry in a vacuum oven at 50 °C to afford the intermediate.

Protocol B: Cyclocondensation to Pyrido[2,3-d]pyrimidin-4(1H)-one

Objective: Annulation of the pyrimidine ring using formamidine acetate. Causality & Validation: Formamidine acetate serves as a bifunctional reagent, providing both the C2 carbon and N3 nitrogen of the pyrimidine ring. Ethanol is selected as the solvent because it solubilizes the intermediate at reflux and facilitates the elimination of the ethanol byproduct generated during the cyclization, driving the equilibrium forward.

Step-by-Step Methodology:

-

Suspend the 2-(R-amino)-5-aminonicotinic acid ethyl ester intermediate (1.0 equiv, 3.0 mmol) in absolute ethanol (20 mL).

-

Add formamidine acetate (3.0 equiv, 9.0 mmol) in one portion.

-

Heat the reaction mixture to reflux (approx. 78 °C) for 12–16 hours.

-

Self-Validation: Confirm reaction completion via LC-MS (target mass should reflect the addition of one carbon and one nitrogen, minus the mass of ethanol).

-

Cool the mixture to 0 °C in an ice bath to induce crystallization.

-

Collect the solid product by vacuum filtration, wash with cold ethanol (5 mL) and diethyl ether (10 mL).

-

Recrystallize from ethanol/DMF if further purification is required.

Protocol C: Cyclocondensation to Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

Objective: Formation of the dione core using urea. Causality & Validation: Urea requires higher temperatures to decompose into isocyanic acid (HNCO) in situ, which then reacts with the secondary amine at C2 and the ester at C3. Solvent-free (neat) conditions are employed to reach the required thermal threshold (150–160 °C) without the pressure constraints of a sealed solvent system[4].

Step-by-Step Methodology:

-

Thoroughly mix the 2-(R-amino)-5-aminonicotinic acid ethyl ester intermediate (1.0 equiv) with finely ground urea (10.0 equiv) in a mortar and pestle.

-

Transfer the solid mixture to a reaction tube and heat to 150–160 °C using a sand bath or heating block for 4–6 hours. The mixture will melt and subsequently resolidify as the product forms.

-

Cool the reaction vessel to room temperature.

-

Add hot water (20 mL) to dissolve the excess urea and stir vigorously for 30 minutes.

-

Filter the insoluble product, wash with warm water, and dry under high vacuum.

Quantitative Data & Reagent Optimization

The choice of cyclizing agent directly dictates the functionalization of the resulting pyrimidine ring. The table below summarizes optimized conditions for various target cores starting from the 2-(R-amino)-5-aminonicotinic acid ethyl ester intermediate:

| Cyclizing Reagent | Reagent Equivalents | Solvent | Temp (°C) | Time (h) | Product Core | Typical Yield (%) |

| Formamidine Acetate | 3.0 - 5.0 | Ethanol | 78 (Reflux) | 12 - 16 | 6-Amino-pyrido[2,3-d]pyrimidin-4(1H)-one | 75 - 85 |

| Urea | 10.0 | Neat | 150 - 160 | 4 - 6 | 6-Amino-pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione | 65 - 80 |

| Guanidine Carbonate | 2.5 | DMF | 120 | 8 - 12 | 2,6-Diamino-pyrido[2,3-d]pyrimidin-4(1H)-one | 60 - 75 |

| Potassium Cyanate | 2.0 | Acetic Acid | 100 | 6 - 8 | 6-Amino-pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione | 50 - 65 |

References

-

Tantawy, E. S., et al. (2024). "Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors." RSC Advances.[Link]

-

Zhao, C., et al. (2023). "Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors." Journal of Enzyme Inhibition and Medicinal Chemistry.[Link]

-

Adib, M., et al. (2018). "New 6-amino-pyrido[2,3-d]pyrimidine-2,4-diones as novel agents to treat type 2 diabetes: A simple and efficient synthesis, α-glucosidase inhibition, molecular modeling and kinetic study." European Journal of Medicinal Chemistry.[Link]

- Bayer CropScience AG (2016).

Sources

- 1. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. WO2016174052A1 - Antiparasitic combinations - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

nucleophilic substitution at the 2-chloro position of 5-Amino-2-chloronicotinic acid ethyl ester

Application Note: High-Efficiency Nucleophilic Substitution at the 2-Chloro Position of 5-Amino-2-chloronicotinic Acid Ethyl Ester

Executive Summary

This guide details the optimization and execution of Nucleophilic Aromatic Substitution (

While the 2-chloro position is activated by the ring nitrogen and the 3-ester group, the electron-donating 5-amino group significantly lowers electrophilicity compared to non-aminated analogs. This protocol addresses the kinetic barriers imposed by the 5-amino group, providing a high-yield methodology for displacement with amines and subsequent cyclization.

Scientific Background & Mechanism

Electronic Environment

The substrate presents a unique electronic conflict:

-

Activation (Pull): The pyridine nitrogen (N1) and the ethyl ester at C3 withdraw electron density, activating the C2-Cl bond toward nucleophilic attack.

-

Deactivation (Push): The amino group at C5 donates electron density into the ring via resonance, raising the energy of the transition state and destabilizing the anionic Meisenheimer complex.

Key Insight: Successful substitution requires conditions that overcome the C5-amino deactivation without hydrolyzing the C3-ester. Protic solvents (like ethanol) often facilitate the reaction by stabilizing the leaving group (chloride) through hydrogen bonding, while non-polar aprotic solvents may require higher temperatures.

Reaction Mechanism ( )

The reaction proceeds via an addition-elimination pathway. The nucleophile attacks C2, forming a resonance-stabilized Meisenheimer complex. The negative charge is delocalized onto the ring nitrogen and the carbonyl oxygen of the C3-ester.

Figure 1: Mechanism of

Experimental Protocols

Protocol A: Chemoselective Displacement with Primary Amines

Objective: To introduce a diversity element at the C2 position while retaining the C3-ester and C5-amino groups.

Reagents:

-

Substrate: 5-Amino-2-chloronicotinic acid ethyl ester (1.0 equiv)

-

Nucleophile: Primary Amine (

) (1.2 – 1.5 equiv) -

Base:

-Diisopropylethylamine (DIPEA) (2.0 equiv) -

Solvent: n-Butanol (preferred for higher bp) or Ethanol.

Step-by-Step Procedure:

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve the substrate (1.0 g, ~5 mmol) in n-Butanol (10 mL).

-

Addition: Add DIPEA (1.7 mL, 10 mmol) followed by the primary amine (6.0 mmol).

-

Note: If the amine is a salt (e.g., hydrochloride), increase DIPEA to 3.0 equiv.

-

-

Reaction: Heat the mixture to 100°C (or reflux if using EtOH) for 4–12 hours.

-

Monitoring: Monitor by TLC (50% EtOAc/Hexane) or LCMS. The product typically fluoresces blue/green under UV (254/365 nm) distinct from the non-fluorescent starting material.

-

-

Workup (Precipitation Method):

-

Cool the reaction mixture to room temperature.

-

Slowly add water (20 mL) with vigorous stirring. The product often precipitates as a solid due to the hydrophobic ester/amine chains.

-

Filter the solid, wash with water (

mL) and cold ethanol (

-

-

Alternative Workup (Extraction):

-

If no precipitate forms, concentrate the solvent under reduced pressure.

-

Dissolve residue in EtOAc, wash with brine, dry over

, and concentrate.

-

-

Purification: Recrystallize from EtOH/Water or purify via silica gel chromatography (Gradient: 0-60% EtOAc in Hexanes).

Data Table: Optimization of Conditions

| Entry | Solvent | Base | Temp (°C) | Time (h) | Yield (%) | Notes |

| 1 | Ethanol | 78 (Reflux) | 16 | 65-75 | Slower reaction; good for volatile amines. | |

| 2 | n-Butanol | DIPEA | 100-110 | 6 | 85-92 | Optimal conditions. Higher temp overcomes 5-NH2 deactivation. |

| 3 | DMF | 100 | 4 | 60-70 | Workup is harder (DMF removal); darker impurity profile. | |

| 4 | THF | DIPEA | 66 | 24 | <30 | Temp too low for this deactivated substrate. |

Protocol B: Cyclization to Pyridopyrimidine Scaffold

Objective: To fuse the pyrimidine ring onto the pyridine core, creating a kinase inhibitor scaffold (e.g., Pyrido[2,3-d]pyrimidine).

Reagents:

-

Intermediate: Product from Protocol A (2-amino-substituted-nicotinate)[1][2]

-

Reagent: Formamidine Acetate (for unsubstituted C2') or Urea (for 2'-oxo).

-

Solvent: 2-Methoxyethanol or DMF.

Step-by-Step Procedure (Formamidine Route):

-

Mix: Combine the 2-amino-substituted intermediate (1.0 equiv) and formamidine acetate (3.0 equiv) in 2-methoxyethanol (5 mL/mmol).

-

Reflux: Heat to reflux (~125°C) for 12–18 hours.

-

Workup: Cool to room temperature. Pour into ice-water. The bicyclic product usually precipitates.

-

Purification: Filtration and washing with diethyl ether.

Critical Parameters & Troubleshooting

1. Ester Hydrolysis (The "Red Flag"):

-

Symptom:[9][10] Appearance of a carboxylic acid peak in LCMS (M-28 mass shift from ethyl loss).

-

Cause: Presence of water in the reaction solvent combined with high heat and base.

-

Prevention: Use anhydrous solvents (n-Butanol/Ethanol). Avoid hydroxide bases (NaOH/KOH); stick to non-nucleophilic organic bases (DIPEA).

2. Deactivation by 5-Amino Group:

-

Insight: The 5-amino group makes the 2-Cl less labile than in 2-chloronicotinic acid ethyl ester.

-

Solution: Do not rely on room temperature conditions. Minimum 80°C is required. If the nucleophile is weak (e.g., an aniline), add a catalytic amount of acid (p-TsOH, 5 mol%) to protonate the ring nitrogen or the 5-amino group transiently, increasing electrophilicity, though this must be balanced against nucleophile protonation.

3. Regioselectivity:

-

Nucleophilic attack occurs exclusively at C2. The C3 ester is not electrophilic enough for direct amidation by the amine under these conditions, and the C5 amino group is not a leaving group.

Synthesis Workflow Diagram

Figure 2: Workflow for converting the 5-amino-2-chloro scaffold into a bioactive bicyclic heterocycle.

References

-

Bioorganic Chemistry (2021) . Design and synthesis of novel pyridopyrimidine derivatives with anchoring non-coplanar aromatic extensions of EGFR inhibitory activity.[1][2] (Describes the use of the 2-amino-nicotinate intermediate for EGFR inhibitors).

-

Journal of Pharmaceutical Research International (2021) . Synthesis and Anticancer Perspective of Pyridopyrimidine Scaffold - An Overview. (Reviews starting materials including 2-chloro-3-pyridine carboxylic acid derivatives).

-

Master Organic Chemistry . Nucleophilic Aromatic Substitution (SNAr) Mechanism and Conditions. (Foundational mechanism validation).

-

US Patent 4987232A . Preparation of 2-chloropyridine 3-carboxylic acid esters.[11] (Synthesis of the core scaffold).

-

Scribd / Heterocycl. Commun. (2011) . An Efficient Synthesis of 2-Amino-5-chloro-3-pyridinecarboxaldehyde.[10] (Discusses reactivity of 5-amino-2-chloro-pyridine systems).

Sources

- 1. semanticscholar.org [semanticscholar.org]

- 2. Design and synthesis of novel pyridopyrimidine derivatives with anchoring non-coplanar aromatic extensions of EGFR inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. savemyexams.com [savemyexams.com]

- 6. bu.edu.eg [bu.edu.eg]

- 7. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. SNAr Solvents and Reagents - Wordpress [reagents.acsgcipr.org]

- 10. scribd.com [scribd.com]

- 11. US4987232A - Preparation of 2-chloropyridine 3-carboxylic acid esters - Google Patents [patents.google.com]

Application Note: Chemoselective Hydrolysis of 5-Amino-2-chloronicotinic Acid Ethyl Ester

Executive Summary

This application note details the optimized protocol for the hydrolysis (saponification) of 5-amino-2-chloronicotinic acid ethyl ester to its corresponding free acid, 5-amino-2-chloronicotinic acid . This transformation is a critical step in the synthesis of various kinase inhibitors (e.g., Gefitinib analogs) and non-steroidal anti-inflammatory drugs.

The primary challenge in this transformation is chemoselectivity . The 2-chloro substituent on the pyridine ring is susceptible to nucleophilic aromatic substitution (

Strategic Analysis & Chemical Logic

The Chemoselectivity Challenge

The substrate contains three functional groups with distinct reactivities:

-

Ethyl Ester (C3): The target for hydrolysis.

-

Chloride (C2): Activated for

displacement due to the electron-deficient pyridine ring. -

Amine (C5): Electron-donating group (EDG).

Mechanistic Insight: While the nitrogen atom of the pyridine ring withdraws electrons, activating the C2-position for nucleophilic attack, the C5-amino group acts as a resonance donor. This donation partially deactivates the ring compared to 2-chloronicotinic acid, offering a kinetic window to hydrolyze the ester without displacing the chloride. However, harsh conditions (refluxing NaOH) can still force the

Reagent Selection: Why LiOH?

-

Lithium Hydroxide (LiOH): Selected over NaOH or KOH. Lithium acts as a weak Lewis acid, coordinating with the carbonyl oxygen of the ester, thereby enhancing the electrophilicity of the carbonyl carbon specifically. This allows the reaction to proceed at lower temperatures (Ambient to 40°C), preserving the C2-Cl bond.

-

Solvent System (THF/Water): A homogeneous mixture is essential. The ester is lipophilic, while the base is hydrophilic. THF solubilizes the ester, and water solvates the base.

Experimental Protocol

Materials & Equipment

-

Starting Material: 5-Amino-2-chloronicotinic acid ethyl ester (Purity >98%).[1]

-

Reagents: LiOH

H -

Equipment: Round-bottom flask, magnetic stirrer, pH meter, vacuum filtration setup.

Standard Operating Procedure (SOP)

Step 1: Reaction Setup

-

Charge a 250 mL round-bottom flask with 5-Amino-2-chloronicotinic acid ethyl ester (10.0 g, 50.0 mmol).

-

Add Tetrahydrofuran (THF) (50 mL) and stir until fully dissolved.

-

In a separate beaker, dissolve LiOH

H -

Add the aqueous LiOH solution dropwise to the THF solution over 10 minutes at Room Temperature (20–25°C).

-

Note: A slight exotherm may be observed.

-

Step 2: Reaction Monitoring

-

Stir the mixture vigorously at Ambient Temperature for 4–6 hours.

-

QC Check: Monitor by TLC (EtOAc/Hexane 1:1) or HPLC.

-

Target: Disappearance of ester peak.

-

Limit: If reaction is <90% complete after 6 hours, warm to 35°C. Do not exceed 40°C.

-

Step 3: Work-up & Isolation (The "Isoelectric" Critical Step)

-

Concentrate the reaction mixture under reduced pressure (Rotavap, 35°C) to remove the majority of THF. The solution will be aqueous and basic (pH >12).

-

Cool the aqueous residue to 0–5°C in an ice bath.

-

Acidification: Slowly add 1N HCl dropwise with continuous stirring.

-

Observation: Solids will begin to precipitate as the pH drops.

-

-

Critical Endpoint: Adjust pH to 3.5 – 4.0 .

-

Reasoning: The calculated isoelectric point (pI) of the amino acid is approx. 3.5. Going too acidic (pH < 1) will protonate the pyridine nitrogen or the amine, re-dissolving the product as the hydrochloride salt.

-

-

Stir the slurry at 0°C for 30 minutes to ensure complete precipitation.

Step 4: Filtration & Drying

-

Filter the solid using a Buchner funnel.

-

Wash the cake with cold water (2 x 10 mL) to remove residual LiCl salts.

-

Wash with cold Ethanol (1 x 5 mL) to displace water and aid drying (optional, but improves drying time).

-

Dry in a vacuum oven at 45°C for 12 hours.

Data & Characterization

Expected Yield & Purity

| Parameter | Specification |

| Appearance | Off-white to pale yellow powder |

| Isolated Yield | 90 – 95% |

| HPLC Purity | > 98.5% (a/a) |

| Melting Point | > 170°C (Decomposes) |

QC Parameters (NMR)

1H NMR (400 MHz, DMSO-d6):

- 13.0 (br s, 1H, -COOH) – Exchangeable

- 8.05 (d, J=2.5 Hz, 1H, Ar-H at C6)

- 7.45 (d, J=2.5 Hz, 1H, Ar-H at C4)

- 5.60 (br s, 2H, -NH2) – Exchangeable

Note: The coupling constant (

Process Visualization (Workflow)

The following diagram illustrates the logical flow and critical decision points in the hydrolysis protocol.

Figure 1: Step-by-step workflow for the chemoselective hydrolysis of 5-amino-2-chloronicotinic acid ethyl ester.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield (No precipitate) | pH is too low (< 2.0). | The product has formed the HCl salt and is soluble. Adjust pH back to 3.5–4.0 using dilute LiOH. |

| Impurity: 2-Hydroxy analog | Reaction temperature too high. | Repeat reaction keeping T < 25°C. Ensure local concentration of base is minimized by slower addition. |

| Incomplete Reaction | Poor solubility or old reagents. | Ensure THF is used to solubilize the ester. Check LiOH quality. Increase time, not temperature. |

References

-

Sigma-Aldrich. (n.d.). 5-Amino-2-chloronicotinic acid Product Information. Retrieved from

-

Marcantoni, E., et al. (2001).[2] Hydrolysis of esters mediated by t-BuNH2/LiBr. Journal of Organic Chemistry. (Contextual grounding for Li-assisted hydrolysis).

-

Li, Z. H., et al. (2011).[3] Catalyst-free amination of 2-chloronicotinic acid. Journal of Chemical Research. (Demonstrates stability of the 2-chloro scaffold under specific conditions).

-

OperaChem. (2024). Saponification - Typical Procedures. Retrieved from

- Scientific.net. (2011). The Cyclization of 2-Chloro Nicotinic Acid. (Background on 2-chloronicotinic acid synthesis).

Sources

Application Note: Chemoselective Reduction of Ethyl 5-Amino-2-chloronicotinate

[1]

Executive Summary

This guide details the chemoselective reduction of Ethyl 5-amino-2-chloronicotinate (CAS 169495-51-6) to (5-amino-2-chloropyridin-3-yl)methanol (CAS 1260832-02-7).[1] This transformation is a critical step in the synthesis of crizotinib-class kinase inhibitors and other pyridine-based pharmaceutical intermediates.[1]

The Core Challenge: The substrate contains three reactive functionalities:

-

Ester (Target): Requires a hydride donor for reduction.[2][3][4]

-

Aryl Chloride (C-2): Susceptible to nucleophilic aromatic substitution (

) or hydrogenolysis (dehalogenation) under vigorous reducing conditions. -

Primary Amine (C-5): acidic protons can quench hydride reagents; the nitrogen lone pair can coordinate to Lewis acidic metal centers (Al, B).[1]

Recommended Strategy:

We present two validated protocols. Protocol A uses Lithium Aluminum Hydride (

Reaction Pathway & Mechanism

The reduction transforms the ethyl ester into a primary alcohol.[1][2][3][4] The presence of the C-2 chlorine atom requires careful temperature control to prevent hydrodehalogenation.[1]

Figure 1: Reaction pathway highlighting the target transformation and potential dechlorination side reaction.

Protocol A: Standard Lithium Aluminum Hydride ( ) Reduction

Best for: Small-scale discovery chemistry (grams).

Mechanism:

Materials

-

Substrate: Ethyl 5-amino-2-chloronicotinate (1.0 eq)

-

Reagent:

(1.0 - 1.2 eq; equivalent to ~4-4.8 eq hydride)[1] -

Solvent: Anhydrous THF (Tetrahydrofuran)

-

Quench: Rochelle's Salt (Potassium sodium tartrate) or Fieser method (

).

Step-by-Step Procedure

-

Preparation: Flame-dry a 2-neck round-bottom flask and cool under Argon/Nitrogen flow.

-

Solvent Charge: Add anhydrous THF (10 mL per gram of substrate) and cool to 0 °C using an ice bath.

-

Reagent Addition: Carefully add

powder (1.1 eq) portion-wise. Caution: Exothermic. Gas evolution ( -

Substrate Addition: Dissolve the ester (1.0 eq) in a minimum volume of anhydrous THF. Add this solution dropwise to the

suspension at 0 °C.-

Critical Control: Maintain internal temp < 5 °C to prevent attack on the C-Cl bond.[1]

-

-

Reaction: Stir at 0 °C for 1 hour, then allow to warm to room temperature (RT) for 1-2 hours.

-

Monitoring: Check TLC (EtOAc/Hexane 1:1) or LCMS.[5] Look for disappearance of ester (

) and appearance of alcohol ( -

Fieser Quench (Critical for Safety):

-

Cool back to 0 °C.

-

For every x grams of

used:-

Add x mL water (very slowly).

-

Add x mL 15% NaOH solution.

-

Add 3x mL water.

-

-

-

Workup: Warm to RT and stir for 15 min until a white granular precipitate forms. Filter through a Celite pad.[6] Wash the pad with THF/EtOAc.[1]

-

Isolation: Concentrate the filtrate in vacuo. The crude product is usually pure enough for the next step.[1] If needed, purify via flash chromatography (DCM/MeOH gradient).[1]

Protocol B: Enhanced Selectivity ( + )

Best for: Scale-up (>10g), Process Chemistry, and High Chemoselectivity.[1]

Mechanism:

Materials

-

Substrate: Ethyl 5-amino-2-chloronicotinate (1.0 eq)

-

Reagent: Sodium Borohydride (

, 3.0 eq)[1] -

Additive: Calcium Chloride (

, anhydrous, 1.5 eq) -

Solvent: Ethanol (Absolute) and THF (2:1 ratio)[1]

Step-by-Step Procedure

-

Dissolution: In a round-bottom flask equipped with a reflux condenser, dissolve the substrate (1.0 eq) and

(1.5 eq) in a mixture of THF and Ethanol (2:1 ratio, ~15 mL/g).-

Note: The solution may become slightly warm as

solvates.[1]

-

-

Cooling: Cool the mixture to 0 °C.

-

Reagent Addition: Add

(3.0 eq) portion-wise over 20 minutes.-

Why? Controlled addition prevents vigorous hydrogen evolution.

-

-

Reaction: Remove the ice bath and stir at Room Temperature for 4 hours. If reaction is sluggish (monitored by TLC), heat to 50 °C for 1 hour.

-

Quench: Cool to 0 °C. Add Saturated Ammonium Chloride (

) solution dropwise until bubbling ceases. -